molecular formula C21H14N4O2S2 B2834996 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1706027-55-5

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2834996
CAS RN: 1706027-55-5
M. Wt: 418.49
InChI Key: UAGJIUUGIXGEIN-UHFFFAOYSA-N
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Description

The compound “N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, and a benzothiazole ring . These types of compounds are often studied for their diverse biological activities .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps, including coupling reactions and electrophilic cyclization reactions . The exact synthesis process for this specific compound is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a benzothiazole ring . The thiophene ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Fungicidal Activity

The compound has been investigated for its fungicidal properties. In a study by Wu et al., a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a candidate for further development as a fungicide against CDM.

Phosphorescent Active Materials

These derivatives could serve as phosphorescent active materials in organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs). As alternatives to heavy metal analogues, they offer potential for enhancing the performance of optoelectronic devices .

Medicinal Chemistry Applications

Thiophene derivatives, including this compound, play a crucial role in medicinal chemistry. Their unique structure makes them valuable anchors for producing combinatorial libraries and searching for lead molecules. Further exploration of their pharmacological properties could yield promising drug candidates .

Anti-Inflammatory and Analgesic Activity

The presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. While this specific compound was not mentioned in the study, it falls within the same class of heterocyclic compounds, suggesting potential therapeutic applications .

properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-27-19)17-6-3-9-28-17/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJIUUGIXGEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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